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Cat. No.: B2467101

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4),
represents a significant advancement in the treatment of psoriasis and psoriatic arthritis.
Developed by Celgene Corporation, this first-in-class therapeutic agent modulates the
production of pro- and anti-inflammatory mediators, offering a novel approach to managing
chronic inflammatory diseases. This technical guide provides an in-depth overview of the
discovery of Apremilast, its mechanism of action, and a detailed examination of the chemical
synthesis pathway for the biologically active (R)-enantiomer. The document includes a
compilation of key quantitative data, detailed experimental protocols, and visualizations to
facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Development

The journey to the discovery of Apremilast began with the optimization of a series of sulfone
analogues derived from previously reported PDE4 inhibitors. Researchers at Celgene,
including Hon-Wah Man, Peter Schafer, and George W. Muller, were instrumental in this
process. Their work focused on identifying a potent and orally active compound with a
favorable safety profile.

Apremilast, also known as CC-10004, emerged as a promising candidate from these lead
optimization studies. It is a thalidomide analog but lacks the glutarimide ring, and thus does not
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bind to cereblon, the target of thalidomide's teratogenic effects. The U.S. Food and Drug
Administration (FDA) first approved Apremilast in March 2014 for the treatment of adults with
active psoriatic arthritis.

Mechanism of Action

Apremilast exerts its therapeutic effects by selectively inhibiting PDE4, an enzyme that plays a
crucial role in the inflammatory cascade. PDEA4 is responsible for the degradation of cyclic
adenosine monophosphate (CAMP), a key intracellular second messenger.

By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels. This elevation
in cAMP, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory
cytokines. Specifically, it downregulates the production of tumor necrosis factor-alpha (TNF-a),
interleukin-23 (IL-23), and other pro-inflammatory mediators, while upregulating the production
of the anti-inflammatory cytokine interleukin-10 (IL-10).
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Figure 1: Apremilast's signaling pathway.

Chemical Synthesis of (R)-Apremilast

The therapeutic efficacy of Apremilast is attributed to the (R)-enantiomer. The development of
an efficient and enantioselective synthesis has been a key focus of research. Several
strategies have been reported, including asymmetric hydrogenation, enzymatic resolution, and
the use of chiral auxiliaries. Below is a representative asymmetric synthesis pathway.

Asymmetric Hydrogenation Approach
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A prominent method for the synthesis of (R)-Apremilast involves the asymmetric
hydrogenation of a prochiral enamine intermediate. This approach offers high enantioselectivity
and is suitable for large-scale production.
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Figure 2: Asymmetric synthesis of (R)-Apremilast.

Quantitative Data

In Vitro Potency

Target IC50 (nM) Reference
PDE4 74 [1]
PDE4A4 20 [1]
PDE4B2 49 [1]
PDEA4C2 50 [1]
PDE4D3 30 [1]

TNF-a production (LPS-

, 110 [2]
stimulated PBMCSs)

Pharmacokinetic Parameters in Healthy Adults
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Parameter Value Reference
Tmax (hours) ~2.5 [3]
Absolute Bioavailability ~73% [3]
Plasma Protein Binding ~68% [3]
Terminal Half-life (hours) 6-9 [3]

Clinical Efficacy in Psoriasis (Week 16)

Apremilast 30 mg

Endpoint Placebo Reference
BID

PASI-75 Response 33.1% 5.3% [4]

sPGA Score of 0 or 1 21.7% 3.9% [4]

“linical Effi : e hritis (Week 16

. Apremilast 30 mg
Endpoint o Placebo Reference

ACR20 Response 38.1% 19.0% [5]

Experimental Protocols
PDEA4 Inhibition Assay

Obijective: To determine the in vitro potency of Apremilast in inhibiting PDE4 enzyme activity.

Materials:

Recombinant human PDE4 enzyme

[3H]-cAMP (radiolabeled cyclic AMP)

Apremilast

Assay buffer (e.g., Tris-HCI)
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¢ Scintillation fluid

e Scintillation counter

Procedure:

Prepare serial dilutions of Apremilast in the assay buffer.

e In a microplate, add the recombinant PDE4 enzyme to each well.

» Add the different concentrations of Apremilast to the respective wells.
« Initiate the enzymatic reaction by adding [3H]-cCAMP to each well.
 Incubate the plate at 37°C for a specified time.

o Terminate the reaction.

e Add scintillation fluid to each well.

o Measure the radioactivity in each well using a scintillation counter.

o Calculate the percentage of PDE4 inhibition for each concentration of Apremilast relative to
the vehicle control.

Determine the IC50 value by fitting the concentration-response data to a suitable curve.[6]

TNF-a Inhibition Assay in Human PBMCs

Objective: To measure the effect of Apremilast on the production of TNF-a from
lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:
¢ Human PBMCs
e Cell culture medium (e.g., RPMI-1640)

 Lipopolysaccharide (LPS)
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e Apremilast

e ELISA kit for human TNF-a

Procedure:

Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
o Plate the PBMCs in a 96-well culture plate.

¢ Pre-incubate the cells with various concentrations of Apremilast for 1 hour.
 Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-a production.
 Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours.

e Collect the cell culture supernatants.

e Measure the concentration of TNF-a in the supernatants using a human TNF-a ELISA kit
according to the manufacturer's instructions.[7]

o Calculate the percentage of TNF-a inhibition for each concentration of Apremilast.
Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-
(methylsulfonyl)ethylamine

Objective: To synthesize the key chiral intermediate for (R)-Apremilast.
Materials:

o 3-Ethoxy-4-methoxybenzaldehyde

Dimethyl sulfone

(R)-tert-Butanesulfinamide

Titanium(lV) ethoxide

Lithium aluminum hydride
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e Anhydrous solvents (THF, Toluene)
e Hydrochloric acid
Procedure:

o Step 1: Formation of the Sulfinyl Imine: In a flame-dried flask under an inert atmosphere,
dissolve (R)-tert-butanesulfinamide and 3-ethoxy-4-methoxybenzaldehyde in anhydrous
toluene. Add titanium(lV) ethoxide and heat the mixture to reflux for several hours. Monitor
the reaction by TLC until completion. Cool the reaction to room temperature and quench with
brine. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium
sulfate, and concentrate under reduced pressure to obtain the crude sulfinyl imine.

o Step 2: Diastereoselective Addition of Dimethyl Sulfone: In a separate flame-dried flask,
dissolve dimethyl sulfone in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise
and stir for 30 minutes. Add a solution of the crude sulfinyl imine in anhydrous THF to the
lithiated dimethyl sulfone solution at -78°C. Stir the reaction mixture at this temperature for
several hours. Quench the reaction with saturated agueous ammonium chloride and allow it
to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry
over anhydrous sodium sulfate, and concentrate. Purify the crude product by column
chromatography.

o Step 3: Cleavage of the Sulfinyl Group: Dissolve the purified sulfinamide adduct in methanol
and add hydrochloric acid (e.g., 4N in dioxane). Stir the mixture at room temperature until the
reaction is complete as monitored by TLC. Concentrate the reaction mixture under reduced
pressure. Dissolve the residue in water and basify with aqueous sodium hydroxide. Extract
the free amine with dichloromethane, dry the organic layer, and concentrate to yield (S)-1-(3-
ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.

Conclusion

The discovery and development of (R)-Apremilast have provided a valuable oral therapeutic
option for patients with psoriasis and psoriatic arthritis. Its unique mechanism of action,
targeting PDE4 to modulate inflammatory pathways, distinguishes it from other systemic
therapies. The enantioselective synthesis of the active (R)-enantiomer has been a critical
achievement in its chemical development, with various efficient synthetic routes established.
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This guide has provided a comprehensive overview of the key technical aspects of (R)-
Apremilast, from its discovery to its synthesis and biological characterization, to support
further research and development in the field of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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